Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to simultaneously inhibit cardiac phosphodiesterase (PDE-III) and the L-type calcium channel (LTCC). This dual functionality aims to produce inotropic effects while minimizing calcium overload and associated arrhythmias. Studies in feline ventricular myocytes demonstrated that ATI22-107 increased peak calcium concentrations but induced smaller increases in diastolic calcium compared to enoximone, a pure PDE-III inhibitor.
Relevance: Both ATI22-107 and cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate share the core dihydropyridine structure, which is known to be associated with calcium channel blocking activity. The presence of this common pharmacophore suggests a potential structural relationship and potential overlap in pharmacological activities between the two compounds.
Relevance: While not structurally similar to cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, enoxomone serves as a comparative agent in the study investigating the dual pharmacophore ATI22-107. This study highlights the potential advantages of combining PDE-III inhibition with calcium channel blocking activity, a feature embodied in the structure of cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate through its dihydropyridine moiety.
Compound Description: These compounds are a class of dihydropyridine derivatives synthesized using an eco-friendly microwave-assisted approach. They are prepared from alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates.
Relevance: This class of compounds shares the core dihydropyridine structure with cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, highlighting the versatility of this scaffold in generating diverse chemical entities. Although specific biological activities were not mentioned in the paper, the synthetic methodology emphasizes the continued interest in developing new dihydropyridine-based compounds.
Compound Description: SK&F 94836 is a novel positive inotrope and vasodilator investigated for treating congestive heart failure. It exhibits rapid absorption, wide distribution, and complete excretion primarily through urine without significant metabolism.
Relevance: While not directly sharing a core structure with cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, SK&F 94836 exemplifies another class of compounds (guanidines) being explored for their inotropic and vasodilatory effects in heart failure treatment. This highlights the diverse range of chemical structures being investigated for cardiovascular applications.
Compound Description: LY195115 is a potent cardiotonic drug and competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE). Its three-dimensional structure, determined by X-ray crystallography, revealed a nearly planar conformation with minor deviations in the indol-2-one and dihydropyridazinone moieties.
Relevance: LY195115, despite lacking a dihydropyridine ring, highlights the importance of conformational relationships and planarity in designing potent cardiotonic agents. This information could be relevant for understanding the structure-activity relationships of cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, which also contains a ring system capable of exhibiting conformational flexibility.
Compound Description: This compound, specifically the (-)-enantiomer, exhibits cardiotonic activity. A novel synthesis method for its intermediate, (-)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazine-3(2H)-one, was developed using L-tartaric acid in propanol.
Relevance: This compound, although structurally distinct from cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, shares the presence of a 1,4,5,6-tetrahydropyridazinyl moiety. This suggests that this structural motif could contribute to cardiotonic activity, although further investigation is required to confirm any direct relationship.
Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids. It demonstrated over 30-fold selectivity for ELOVL6 compared to other ELOVL family members and effectively reduced fatty acid elongation in both in vitro and in vivo studies using mice.
Compound Description: This compound is a derivative of 1,2,4-triazine, a heterocyclic system found in several pharmaceuticals and agricultural agents. It exhibits low acute toxicity in mice and has shown potential as a biocidal agent in plant protection. Further antimicrobial testing is being conducted due to promising activity observed in this class of molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.